[1,2,4]Triazolo[4,3-b]pyridazine, 6-iodo-3-trifluoromethyl-
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Overview
Description
[1,2,4]Triazolo[4,3-b]pyridazine, 6-iodo-3-trifluoromethyl-: is a heterocyclic compound that belongs to the triazolopyridazine family. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with iodine and trifluoromethyl substituents at specific positions. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-b]pyridazine, 6-iodo-3-trifluoromethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridazine with trifluoromethyl iodide in the presence of a base. The reaction is usually carried out in a solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The triazole and pyridazine rings can participate in redox reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can be used as a precursor for the synthesis of more complex heterocyclic structures through cyclization reactions.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Substituted Derivatives: Resulting from nucleophilic substitution.
Oxidized and Reduced Forms: Resulting from redox reactions.
Cyclized Products: Resulting from cyclization reactions.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Anticancer Agents: Some derivatives of this compound have shown promising anticancer activity by inhibiting specific kinases.
Antimicrobial Agents: The compound and its derivatives exhibit antimicrobial properties against various pathogens.
Industry:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-b]pyridazine, 6-iodo-3-trifluoromethyl- involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound inhibits kinases such as c-Met and VEGFR-2, leading to the suppression of cancer cell proliferation. The compound binds to the active sites of these kinases, blocking their activity and downstream signaling pathways .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-b]pyridazine: Without the iodine and trifluoromethyl substituents.
[1,2,4]Triazolo[4,3-a]pyrazine: A similar compound with a pyrazine ring instead of a pyridazine ring.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a thiadiazine ring.
Uniqueness: The presence of iodine and trifluoromethyl groups in [1,2,4]Triazolo[4,3-b]pyridazine, 6-iodo-3-trifluoromethyl- enhances its reactivity and biological activity compared to its analogs. These substituents also contribute to the compound’s stability and energetic properties, making it suitable for applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
6-iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3IN4/c7-6(8,9)5-12-11-4-2-1-3(10)13-14(4)5/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVWNRLGOGJHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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